molecular formula C18H16FN3O5S2 B2897470 5-fluoro-2-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921793-99-9

5-fluoro-2-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2897470
CAS RN: 921793-99-9
M. Wt: 437.46
InChI Key: PLTOJSKTMIRLBZ-UHFFFAOYSA-N
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Description

The compound “5-fluoro-2-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of benzenesulfonamide derivatives, including compounds similar in structure to 5-fluoro-2-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, have been extensively studied. For example, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized and characterized for their potential in photodynamic therapy, demonstrating their suitability as Type II photosensitizers for cancer treatment due to good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Photodynamic Therapy Applications

  • The mentioned zinc phthalocyanines, by virtue of their benzenesulfonamide groups, have shown remarkable potential for use in photodynamic therapy. Their high singlet oxygen quantum yield and good fluorescence properties make them effective for Type II mechanisms in the treatment of cancer, highlighting the therapeutic potential of compounds with benzenesulfonamide moieties in photomedicine applications.

Cyclooxygenase Inhibition for Therapeutic Applications

  • Another area of application involves the synthesis of benzenesulfonamide derivatives for their inhibitory activity on cyclooxygenase enzymes. This includes the development of selective cyclooxygenase-2 (COX-2) inhibitors, which has implications for treating conditions such as rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom has been shown to preserve COX-2 potency and notably increase COX-1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, demonstrating the role of benzenesulfonamide derivatives in developing new therapeutic agents (Hashimoto et al., 2002).

Anticancer and Antimicrobial Activity

  • Benzenesulfonamide derivatives have also been synthesized and tested for their anticancer and antimicrobial properties. Compounds featuring a benzenesulfonamide moiety have shown interesting cytotoxic activities, making them crucial for further anti-tumor activity studies. Additionally, some sulfonamides have been identified as strong inhibitors of human carbonic anhydrase isoforms, which is relevant for cancer therapy due to the role of these enzymes in tumor progression and metastasis (Gul et al., 2016).

properties

IUPAC Name

5-fluoro-2-methoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-27-16-9-5-13(19)11-17(16)29(25,26)22-14-6-3-12(4-7-14)15-8-10-18(21-20-15)28(2,23)24/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTOJSKTMIRLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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